

commercial availability of 4-(Phenylsulfonyl)benzonitrile

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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)benzonitrile

Cat. No.: B2905197

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An In-depth Technical Guide to **4-(Phenylsulfonyl)benzonitrile**: Commercial Availability, Synthesis, and Applications

Introduction

4-(Phenylsulfonyl)benzonitrile, identified by its CAS Number 28525-13-5, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.^{[1][2]} Its molecular architecture, featuring a sulfone bridge between two phenyl rings, one of which is substituted with a nitrile group, imparts a unique combination of chemical reactivity and structural rigidity. The electron-withdrawing nature of both the sulfonyl and nitrile moieties makes this compound a versatile building block and a valuable intermediate in the synthesis of more complex molecular targets. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, and key applications, tailored for researchers and development professionals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. **4-(Phenylsulfonyl)benzonitrile** is typically supplied as a solid, with key properties summarized below.^[3]

Property	Value	Source
CAS Number	28525-13-5	[1] [2]
Molecular Formula	C ₁₃ H ₉ NO ₂ S	[1] [3]
Molecular Weight	243.28 g/mol	[1]
Appearance	Solid	[3]
InChI Key	LJGXGJNDLQYPQK-UHFFFAOYSA-N	[3]
SMILES	O=S(=O) (C1=CC=CC=C1)C1=CC=C(C =C1)C#N	[1]
Purity	Typically ≥95%	[1]

Commercial Availability and Procurement

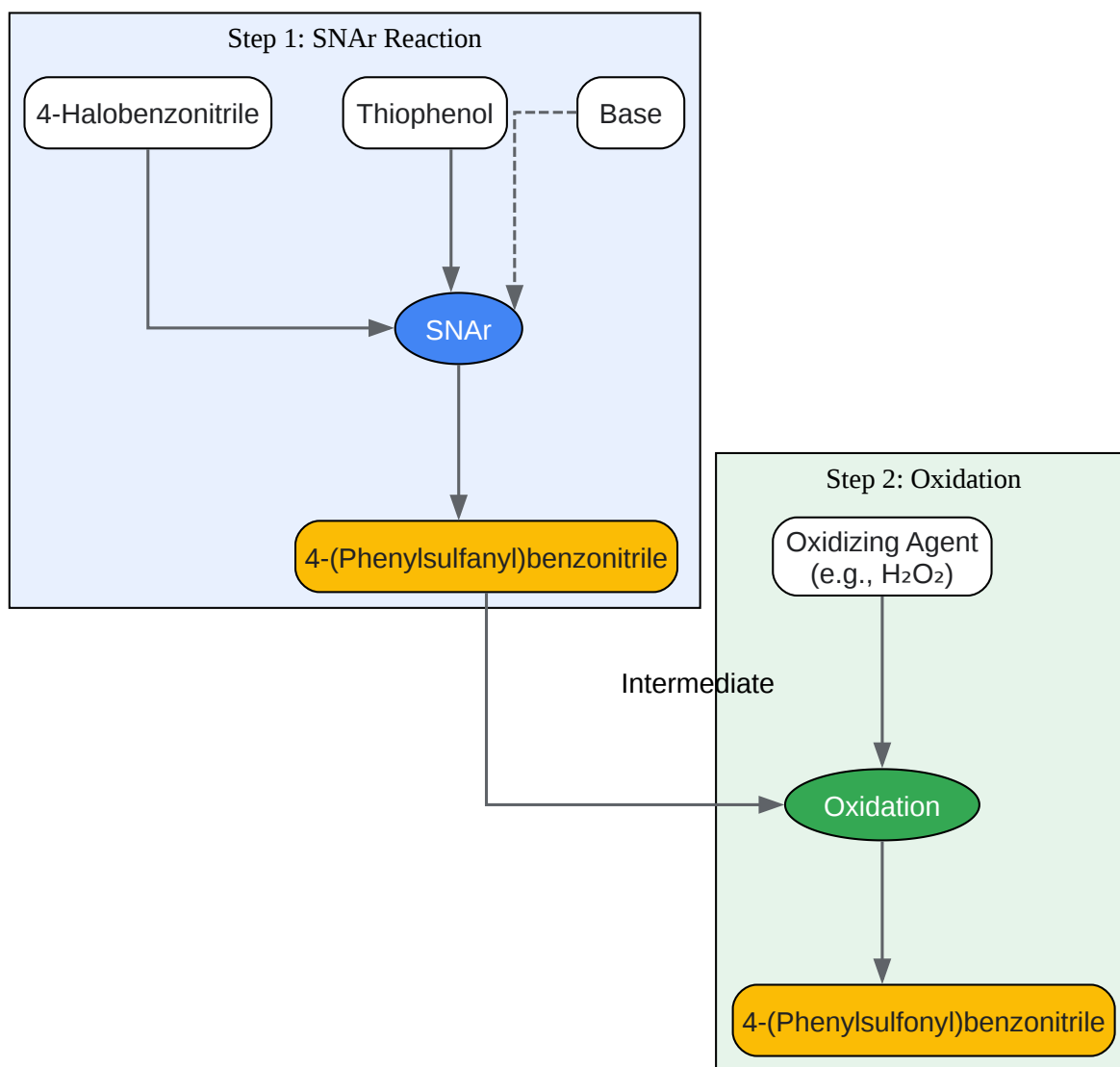
4-(Phenylsulfonyl)benzonitrile is readily available from a variety of specialty chemical suppliers, positioning it as an accessible building block for research and development purposes. It is important to note that this compound is primarily intended for laboratory use and not for human or veterinary applications.[\[4\]](#) Procurement typically involves requesting a quote, as pricing can vary based on quantity and supplier.

Supplier	Purity	Available Quantities	Notes
BLD Pharm	Specification available upon request	Gram to multi-gram scale	Stored sealed in dry, room temperature conditions. [2]
ChemUniverse	Purity to be specified by user	Bulk quantities available	Blanket purchase orders are accepted for large quantities. [5] [6]
CymitQuimica	98%	Gram scale	Distributed by Fluorochem. [3]
JieCheng	95%	1g, 5g, 10g, 25g	Stored at 2-8°C. [1]

Core Synthetic Pathways

The most prevalent synthetic route to **4-(Phenylsulfonyl)benzonitrile** involves the oxidation of its thioether precursor, 4-(phenylsulfanyl)benzonitrile. This two-step approach is efficient and utilizes common laboratory reagents.

- **Nucleophilic Aromatic Substitution (S_NAr):** The synthesis begins with the reaction of a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-fluorobenzonitrile) with thiophenol. The electron-withdrawing nitrile group activates the aromatic ring, facilitating the displacement of the halide by the thiophenolate anion, which is generated in situ using a base like potassium carbonate.[\[4\]](#)
- **Oxidation:** The resulting 4-(phenylsulfanyl)benzonitrile is then oxidized to the target sulfone. This transformation is readily achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The use of a stoichiometric amount of the oxidant is crucial to prevent over-oxidation.[\[4\]](#)



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Caption: Synthetic pathway to **4-(Phenylsulfonyl)benzonitrile**.

Applications in Research and Drug Discovery

The inherent chemical features of **4-(Phenylsulfonyl)benzonitrile** make it a valuable scaffold in medicinal chemistry and organic synthesis.

- **Synthetic Intermediate:** The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide range of derivatives.^{[4][7]} These transformations allow for the modulation of a molecule's physicochemical properties, such as solubility and hydrogen bonding potential, which are critical in drug design.
- **Medicinal Chemistry Scaffold:** The diaryl sulfone motif is present in numerous biologically active compounds. While direct applications of **4-(Phenylsulfonyl)benzonitrile** are not extensively documented, related structures have shown significant promise. For instance, benzonitrile-containing compounds have been investigated as potential antitumor agents.^[8] Furthermore, the broader class of diaryl sulfones is explored for various therapeutic indications. The specific compound 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile has been identified as a novel negative allosteric modulator for the mGluR5 receptor, a target for psychiatric conditions, highlighting the utility of the phenylsulfonyl benzonitrile fragment in constructing potent modulators of CNS targets.^[9]

Exemplary Experimental Protocol: Oxidation of 4-(Phenylsulfanyl)benzonitrile

This protocol describes a standard laboratory procedure for the synthesis of **4-(Phenylsulfonyl)benzonitrile** from its thioether precursor, a key validation step confirming the relationship between the two commercially available compounds.

Objective: To synthesize **4-(Phenylsulfonyl)benzonitrile** via oxidation.

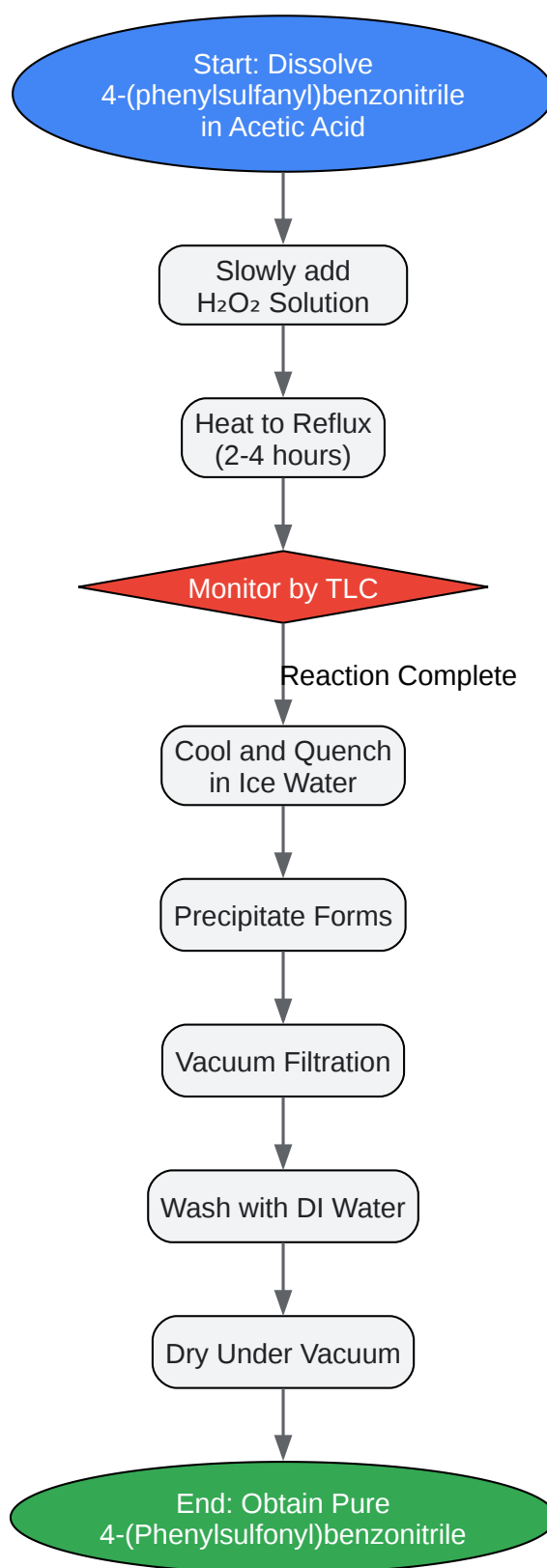
Materials:

- 4-(Phenylsulfanyl)benzonitrile
- Glacial Acetic Acid
- Hydrogen Peroxide (30% solution)
- Deionized Water

- Magnetic Stirrer and Stir Bar
- Round-bottom flask
- Reflux condenser
- Ice bath

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 1.0 equivalent of 4-(phenylsulfonyl)benzonitrile in glacial acetic acid.
- **Reagent Addition:** While stirring, slowly add 2.2-2.5 equivalents of 30% hydrogen peroxide to the solution. An exothermic reaction may be observed.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching & Precipitation:** After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold deionized water. A white solid should precipitate.
- **Isolation:** Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove any residual acetic acid.
- **Drying:** Dry the isolated solid under vacuum to yield the final product, **4-(Phenylsulfonyl)benzonitrile**.



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Caption: Workflow for the oxidation of 4-(phenylsulfanyl)benzonitrile.

Safety and Handling

As with all laboratory chemicals, **4-(Phenylsulfonyl)benzonitrile** should be handled with appropriate care. Based on available Safety Data Sheets (SDS), users should observe the following precautions:

- Hazards: The compound may cause skin and serious eye irritation, as well as respiratory irritation. It is classified as toxic if it comes into contact with skin or is swallowed.[10]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. [11]
- First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11] If swallowed, seek immediate medical attention.[11]
- Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored locked up.[11]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

4-(Phenylsulfonyl)benzonitrile is a commercially accessible and synthetically valuable compound. Its dual functionality, combined with the electron-deficient nature of its aromatic core, provides a robust platform for chemical elaboration. For researchers in organic synthesis and medicinal chemistry, this building block offers a reliable starting point for constructing novel molecules with potential applications in therapeutics and materials. The straightforward synthetic access from its thioether precursor further enhances its utility, making it a staple reagent for laboratories engaged in cutting-edge chemical research.

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